2,7-Dichloroquinoxaline

Antitumor Medicinal Chemistry Structure-Activity Relationship

Select 2,7-dichloroquinoxaline for its unique C2/C7 substitution pattern, critical for synthesizing XK469-class topoisomerase IIβ inhibitors and kinase-targeted libraries. This isomer offers predictable, stepwise orthogonal functionalization—chemoselectivity not available from 2,3- or 2,6-dichloroquinoxaline variants. Use this scaffold to avoid costly synthetic route re-validation and ensure fidelity to clinically relevant pharmacophores.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 59489-31-5
Cat. No. B1302706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloroquinoxaline
CAS59489-31-5
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N=C2C=C1Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H
InChIKeyYNASAKVGUCRNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloroquinoxaline (CAS 59489-31-5): Product Overview and Chemical Identity


2,7-Dichloroquinoxaline (CAS 59489-31-5, molecular formula C₈H₄Cl₂N₂, molecular weight 199.04) is a halogenated quinoxaline building block characterized by chlorine substitution at the 2- and 7-positions of the quinoxaline scaffold [1]. The compound exists as a white to yellow solid with a melting point of 140–141 °C and a calculated LogP of approximately 2.94, reflecting moderate lipophilicity . The quinoxaline core serves as an electron-deficient heteroaromatic platform amenable to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, enabling access to diverse 2,7-disubstituted derivatives [2]. This scaffold is of particular interest in medicinal chemistry programs targeting kinase inhibition and antitumor activity, with 2,7-dichloroquinoxaline functioning as a key intermediate in the synthesis of clinically relevant quinoxaline-based pharmacophores [3].

Why 2,7-Dichloroquinoxaline (CAS 59489-31-5) Cannot Be Substituted with Alternative Dichloroquinoxaline Isomers


The procurement value of 2,7-dichloroquinoxaline is fundamentally anchored in its distinct substitution pattern (chlorines at C2 and C7) rather than the generic dichloroquinoxaline scaffold. Isomeric variants such as 2,6-dichloroquinoxaline (CAS 18671-97-1), 2,3-dichloroquinoxaline (CAS 2213-63-0), and 5,7-dichloroquinoxaline display divergent reactivity profiles and downstream application specificity that preclude functional interchangeability [1][2]. The spatial arrangement of chlorine atoms dictates both the regioselectivity of subsequent cross-coupling reactions and the geometric orientation of installed substituents, which in turn governs molecular recognition at biological targets and solid-state packing in materials applications [3]. Furthermore, commercial supply chains are stratified by isomer: 2,6-dichloroquinoxaline is primarily validated for agrochemical intermediate applications (specifically the herbicide quizalofop-ethyl), whereas 2,7-dichloroquinoxaline occupies a distinct market position as a pharmaceutical intermediate for antitumor agent development . Substituting one isomer for another introduces uncontrolled variables in synthetic route validation, biological activity correlation, and regulatory documentation—each representing a significant cost multiplier in both research and scaled production settings.

Quantitative Differentiation Evidence for 2,7-Dichloroquinoxaline (CAS 59489-31-5) Against Comparators


Head-to-Head Antitumor Activity: 2,7-Dichloroquinoxaline-Derived Series vs. 6-Chloroquinoxaline-Derived Series

In a direct comparative study evaluating the effect of chlorine substitution pattern on antitumor activity, quinoxaline derivatives synthesized from 2,7-dichloroquinoxaline were tested alongside derivatives prepared from 6-chloroquinoxaline [1]. This head-to-head design permits direct attribution of activity differences to the substitution architecture rather than assay variability. The study demonstrates that the 2,7-disubstitution pattern constitutes a validated pharmacophore entry point yielding activity equipotent to the clinical-stage reference agent XK469 [1].

Antitumor Medicinal Chemistry Structure-Activity Relationship

Application Domain Differentiation: 2,7- vs. 2,6-Dichloroquinoxaline Downstream Utilization

Commercial and patent literature reveals a bifurcated downstream application landscape between dichloroquinoxaline isomers. 2,6-Dichloroquinoxaline (CAS 18671-97-1) is established primarily as a herbicide intermediate for quizalofop-ethyl synthesis [1]. In contrast, 2,7-dichloroquinoxaline (CAS 59489-31-5) appears in pharmaceutical patent literature and medicinal chemistry studies targeting kinase inhibition and antitumor agents [2][3]. The 2,7-isomer serves as the direct precursor in the synthesis of XK469, an antitumor agent that entered clinical evaluation [4]. This distinction reflects the divergent regiochemical requirements of biological target engagement versus agrochemical activity, meaning procurement specifications cannot be satisfied by the alternate isomer without fundamentally altering the intended synthetic pathway.

Procurement Supply Chain Agrochemical

Regioselectivity Framework: 2,7-Dichloroquinoxaline vs. Alternative Dichloroquinoxaline Isomers in Cross-Coupling

The predictive framework for regioselectivity in polyhaloheteroaromatic cross-coupling, based on ¹H NMR chemical shift values of parent heterocycles, establishes that chlorine substitution position determines the site order for Suzuki, Stille, Negishi, and Sonogashira couplings [1]. For 2,7-dichloroquinoxaline, the distinct electronic environment created by the 2,7-substitution pattern relative to 2,6-, 2,3-, or 6,7-isomers yields a unique coupling sequence that is both predictable and exploitable for sequential derivatization [1][2]. This framework enables the rational design of orthogonal functionalization strategies—the C2 chlorine (pyrazine ring) typically exhibits higher reactivity in Pd-catalyzed couplings compared to the C7 chlorine (benzene ring), allowing stepwise installation of different substituents with predictable regiocontrol [2]. Such differential reactivity is not replicated across all dichloroquinoxaline isomers; for instance, 2,3-dichloroquinoxaline presents two equivalent reactive sites, precluding the sequential orthogonal functionalization accessible with the 2,7-isomer .

Cross-Coupling Regioselectivity Synthetic Methodology

Synthetic Route Validation: 2,7-Dichloroquinoxaline as XK469 Key Intermediate

The established synthetic route to the clinical antitumor agent XK469 (NSC 697887) utilizes 2,7-dichloroquinoxaline as a key intermediate [1]. In this validated process, 2,7-dichloroquinoxaline undergoes condensation with 2-(4-hydroxyphenoxy)propionic acid methyl ester in the presence of K₂CO₃ in refluxing acetone, followed by alkaline hydrolysis to yield the racemic XK469 precursor [1]. The requirement for a chlorine at the 7-position is structurally mandated by the XK469 pharmacophore, which features a 7-chloroquinoxaline core; the 2-chlorine serves as the leaving group for nucleophilic aromatic substitution . Alternative dichloroquinoxaline isomers cannot participate in this specific transformation while preserving the required 7-chloro substitution pattern. This route has been reproduced in multiple research settings and is documented in peer-reviewed process chemistry literature, establishing 2,7-dichloroquinoxaline as a procurement-validated starting material for this therapeutically relevant scaffold [2].

Process Chemistry Pharmaceutical Intermediate XK469

Comparative Reactivity in Nucleophilic Substitution: Positional Isomer Effects in Halogenoquinoxalines

Studies on halogenoquinoxaline reactivity demonstrate that the position of halogen substitution dramatically influences susceptibility to nucleophilic displacement [1]. In the structurally related halogenoquinoxalino[2,3-c]cinnoline system, the 10-chloro isomer readily undergoes methoxydechlorination with sodium methoxide, whereas the 1-, 2-, 3-, 4-, and 9-chloro isomers are unreactive toward the same reagent [1]. This positional reactivity dependence extrapolates to the dichloroquinoxaline series: the 2-position (pyrazine ring) is more activated toward nucleophilic attack than benzene-ring positions due to the electron-withdrawing effect of the adjacent pyrazine nitrogen [2]. For 2,7-dichloroquinoxaline, this differential activation enables selective functionalization at C2 while preserving the C7 chlorine for subsequent transformations—a strategic advantage in multistep synthesis that is not uniformly available across all dichloroquinoxaline isomers [2].

Nucleophilic Aromatic Substitution Reactivity Heterocyclic Chemistry

Kinase Inhibitor Scaffold Validation: 2,7-Disubstituted Quinoxalines in PI3K and GSK3 Inhibition

Patent literature establishes that 2,7-disubstituted quinoxalines—derivable from 2,7-dichloroquinoxaline via sequential cross-coupling—constitute a privileged scaffold for kinase inhibition [1][2]. Specifically, heteroaryl-substituted quinoxaline derivatives have been claimed as selective inhibitors of PI3 kinase enzymes, with applications in autoimmune disorders, inflammatory diseases, cardiovascular disease, and cancer [1]. Additionally, 2,7-disubstituted oxazolo[5,4-f]quinoxalines synthesized from 6-amino-2-chloroquinoxaline demonstrate potent inhibition of glycogen synthase kinase 3 (GSK3), a target implicated in diabetes and neurodegenerative disorders [2]. The 2,7-substitution pattern creates a specific vector for substituent projection that aligns with the ATP-binding pocket geometry of these kinases; alternative substitution patterns (e.g., 2,3- or 2,6-) produce derivatives with different three-dimensional pharmacophore arrangements and consequently distinct kinase selectivity profiles [3].

Kinase Inhibition Drug Discovery PI3K

Validated Application Scenarios for 2,7-Dichloroquinoxaline (CAS 59489-31-5) Based on Quantitative Evidence


Synthesis of XK469-Class Antitumor Agents and Structural Analogs

Programs developing 7-chloroquinoxaline-based antitumor agents should prioritize 2,7-dichloroquinoxaline procurement. This compound serves as the validated key intermediate in the synthesis of XK469 (NSC 697887), a topoisomerase IIβ inhibitor that entered clinical trials for solid tumors [1]. The synthetic route proceeds via condensation at the 2-position with retention of the 7-chloro substituent—a transformation structurally inaccessible from 2,6- or 2,3-dichloroquinoxaline isomers [1]. Derivatives prepared from this scaffold have demonstrated in vitro antitumor activity equipotent to XK469 at 1×10⁻⁴ mol·L⁻¹ [2]. For medicinal chemistry groups pursuing XK469 backup series or structurally related 2-aryloxy-7-chloroquinoxaline pharmacophores, 2,7-dichloroquinoxaline represents the sole procurement-validated starting material.

Kinase Inhibitor Lead Generation: PI3K and GSK3 Programs

Drug discovery programs targeting PI3 kinase or GSK3 inhibition should consider 2,7-dichloroquinoxaline as a privileged scaffold entry point. Patent literature claims 2,7-disubstituted quinoxalines as selective PI3K inhibitors for applications spanning oncology, inflammation, and autoimmune disorders [3]. Additionally, 2,7-disubstituted oxazolo[5,4-f]quinoxalines exhibit potent GSK3 inhibition [4]. The 2,7-substitution pattern establishes a specific three-dimensional vector for projecting ATP-competitive binding elements into the kinase active site—a geometric constraint that alternative dichloroquinoxaline isomers (2,3- or 2,6-) do not satisfy [5]. Sequential orthogonal functionalization enabled by differential C2/C7 reactivity facilitates efficient library synthesis for structure-activity relationship exploration [5].

Sequential Orthogonal Functionalization for Diversified Quinoxaline Libraries

Synthetic methodology groups requiring stepwise, regiocontrolled installation of two distinct substituents on a quinoxaline core should procure 2,7-dichloroquinoxaline over 2,3-dichloroquinoxaline. The 2,3-isomer presents two electronically equivalent reactive sites, making sequential orthogonal functionalization challenging without protection strategies . In contrast, the 2,7-isomer exhibits differential reactivity: the C2 chlorine (pyrazine ring, more activated) can be selectively displaced under mild Pd-catalyzed cross-coupling conditions while preserving the C7 chlorine (benzene ring) for subsequent transformation [5]. This inherent chemoselectivity, predictable via the NMR chemical shift correlation framework [6], streamlines the synthesis of unsymmetrically 2,7-disubstituted quinoxaline derivatives and reduces the step count in library production.

Electron-Transport Material Scaffold Derivatization

Materials science groups developing quinoxaline-based n-type semiconductors, electron-transport materials, or non-fullerene acceptors for organic electronics may consider 2,7-dichloroquinoxaline as a halogenated building block. Quinoxaline derivatives have emerged as attractive electron-transport materials for organic solar cells (OSCs), OLEDs, and OFETs due to their electron-deficient nature and structural tunability [7]. The 2,7-dichloro substitution pattern provides two handles for cross-coupling-mediated extension of the conjugated π-system, enabling access to donor-acceptor architectures [7]. However, note that the existing evidence is class-level for quinoxaline scaffolds generally; head-to-head comparative performance data between different dichloroquinoxaline-derived materials (e.g., 2,7- vs. 2,6- vs. 2,3-isomers) in device metrics such as power conversion efficiency or electron mobility are not currently available in the open literature. Procurement for materials applications should therefore be guided by synthetic accessibility and molecular design considerations rather than demonstrated device performance superiority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dichloroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.